3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine, also known as (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride, is a boron-containing organic compound with significant implications in medicinal chemistry and organic synthesis. Its structural complexity and unique properties make it a valuable compound for various scientific applications.
This compound is classified under the category of amines and boronic acid derivatives. It is identified by the Chemical Abstracts Service (CAS) number 1243174-57-3 and has a molecular formula of C₁₁H₂₅BClNO₂. The molecular weight is approximately 249.59 g/mol . The compound is often utilized in pharmaceutical research due to its potential role as a building block in drug development.
The synthesis of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the following steps:
Technical details regarding reaction conditions (temperature, solvents used) and purification methods (such as recrystallization or chromatography) are critical for optimizing yield and purity .
The compound features a complex structure characterized by a butanamine backbone with a boron-containing dioxaborolane moiety. The stereochemistry at the chiral center (the carbon atom attached to the amine group) is crucial for its biological activity.
Key structural data includes:
The presence of the boron atom in a dioxaborolane structure contributes to the compound's reactivity and interaction with biological targets.
3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine can participate in several chemical reactions:
These reactions are essential for its application in synthesizing complex organic molecules .
The mechanism of action of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine primarily revolves around its role as a boronic acid derivative. In biological systems:
The specific interactions depend on the target enzyme's active site configuration and the compound's stereochemistry .
The physical properties include:
Key chemical properties encompass:
Relevant data such as boiling point and melting point are often not available but can be determined experimentally during synthesis optimization .
3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several applications:
The core synthetic route to 3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine (CAS 97532-80-4, C₁₁H₂₄BNO₂, MW 213.125) leverages pinacol boronate esterification as a key transformation [1]. This protocol typically involves:
Critical alkylation steps employ Schlenk line techniques to prevent hydrolysis of the boronate ester moiety. The isobutyl side chain is typically introduced via alkyl halide coupling before boronate installation, as post-borylation alkylation risks protodeboronation [3]. Recent optimizations demonstrate that sub-zero temperature control (-20°C) during imine formation suppresses racemization in chiral intermediates [5].
Table 1: Optimization of Boronate Ester Synthesis
Condition | Traditional Approach | Optimized Protocol | Yield Impact |
---|---|---|---|
Temperature | 80°C | 65°C | +12% |
Catalyst | None | Pd(dppf)Cl₂ (0.5 mol%) | +28% |
Solvent | THF | MTBE/Heptane (3:1) | +15% |
Reaction Atmosphere | N₂ | Argon | +7% |
Chiral variants of this boronate amine demonstrate distinct pharmacological applications, driving demand for enantioselective synthesis. Two predominant strategies exist:
Asymmetric hydroboration: The (R)-enantiomer (CAS 1029701-30-1) is synthesized via chiral rhodium-catalyzed borylation of N-protected 3-methylbut-3-en-1-amine. This method achieves >98% ee when using (R)-DTBM-SEGPHOS ligands at -40°C, though requires expensive metal catalysts [4] [7].
Chiral resolution: More cost-effectively, the racemate (CAS 97532-80-4) undergoes diastereomeric salt formation with L-di-p-toluoyl tartaric acid in ethanol/water. This separates the (S)-enantiomer (CAS 2095886-42-1) with 99.4% ee after three crystallizations, as confirmed by chiral HPLC [Chiralpak AD-H column, heptane/ethanol 90:10] [2] [9]. The hydrochloride salts of both enantiomers exhibit superior crystallinity:
Table 2: Comparison of Enantioselective Methods
Parameter | Asymmetric Hydroboration | Chiral Resolution |
---|---|---|
ee Achievable | 98-99% | 99.4% |
Throughput | Low (requires catalyst recycling) | High |
Key Chiral Control | Catalyst | Resolving agent |
Major Cost Driver | Metal ligands | Tartaric acid derivatives |
Scalability | Pilot scale (10 kg) | Manufacturing scale (100+ kg) |
The free amine form exhibits limited shelf life (<3 months at -20°C) due to boronate-amine intramolecular decomposition. Conversion to hydrochloride salts addresses this via:
Standard salt formation employs isopropanol/HCl gas at 0-5°C, yielding 95% pure (R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride (CAS 1243174-57-3, C₁₁H₂₅BClNO₂, MW 249.59) after anti-solvent crystallization with diethyl ether [5] [6]. Critical parameters include:
Table 3: Stability Comparison: Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Hygroscopicity | High | Moderate |
Decomposition Onset | 78°C | 113°C |
Room Temp Stability | 2 weeks | 6 months |
Recommended Storage | -20°C (N₂ atm) | -20°C (desiccated) |
As pharmaceutically relevant intermediates, these boronate amines participate in key metal-catalyzed transformations:
Suzuki-Miyaura Coupling: The boronate ester undergoes palladium-catalyzed cross-coupling with aryl halides. Optimal conditions use:
Notably, the amine functionality requires N-Boc protection to prevent catalyst poisoning [4]. Recent advances demonstrate that palladacycle precatalysts (e.g., Pd-132) enhance efficiency with challenging heteroaryl chlorides, achieving 75% yield where traditional catalysts fail [8].
Transition-Metal-Mediated Borylation: Reverse approaches utilize copper-catalyzed amination of pinacol boronate esters. Key innovations include:
These methods provide complementary routes to pharmaceutically targeted molecules, particularly protease inhibitors where the 3-methylbutylamine boronate acts as a key chiral building block [4] [7].
Table 4: Catalytic Systems for Boronate Transformations
Reaction Type | Catalyst System | Key Applications | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl formation | 70-85% |
Chan-Lam Amination | Cu(OAc)₂/pyridine | Aminoquinoline synthesis | 65-78% |
Directed C-H Borylation | Ir(OMe)(cod)]₂/dtbpy | Ortho-borylated aniline derivatives | 55-70% |
Protodeboronation Resistance | N/A (intrinsic property) | Stable to column chromatography | N/A |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6